molecular formula C12H14N2O3 B13961475 7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole CAS No. 53918-88-0

7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole

Cat. No.: B13961475
CAS No.: 53918-88-0
M. Wt: 234.25 g/mol
InChI Key: HRSSMGVUTYPSFO-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol This compound is characterized by the presence of a methoxy group at the 7th position, three methyl groups at the 1st, 2nd, and 3rd positions, and a nitro group at the 6th position on the indole ring

Preparation Methods

The synthesis of 7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole can be compared with similar compounds such as:

  • 7-Methoxy-1,2,3-trimethyl-1H-indole
  • 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole
  • 7-methoxy-3-nitro-1H-indole
  • 5-methoxy-2,3-dimethyl-6-nitro-1H-indole These compounds share similar structural features but differ in the position and number of substituents, which can influence their chemical properties and applications.

Properties

CAS No.

53918-88-0

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

7-methoxy-1,2,3-trimethyl-6-nitroindole

InChI

InChI=1S/C12H14N2O3/c1-7-8(2)13(3)11-9(7)5-6-10(14(15)16)12(11)17-4/h5-6H,1-4H3

InChI Key

HRSSMGVUTYPSFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=CC(=C2OC)[N+](=O)[O-])C)C

Origin of Product

United States

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